3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
CAS No. |
72701-64-5 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-9-8-10(2)18-16-12(9)13(17)14(21-16)15(20)19-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3,(H,19,20) |
InChI Key |
RSGIEJAVCYAYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative.
Introduction of Amino and Dimethyl Groups: The amino and dimethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as dimethylamine and ammonia.
N-Phenylation: The final step involves the N-phenylation of the thieno[2,3-b]pyridine core using phenyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially distinct properties and applications.
Scientific Research Applications
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Key Observations :
- In contrast, methyl groups (4,6-dimethyl) simplify synthesis but reduce steric bulk .
- Heteroatom Substitution: Replacing sulfur with selenium (selenopheno analogs) alters electronic properties and antioxidant activity .
- Carboxamide Diversity : Modifying the N-phenyl group to isoxazole or arylazothiazole substituents introduces hydrogen-bonding motifs critical for target binding .
Table 2: Insecticidal Activity Against Cowpea Aphid (Aphis craccivora)
Key Findings :
- The styryl-substituted analog (LC₅₀ = 0.095 ppm after 48 h) shows lower potency than its precursor (LC₅₀ = 0.041 ppm), suggesting cyclization may reduce bioavailability .
- Both compounds are less effective than commercial neonicotinoids like acetamiprid but offer a scaffold for further optimization .
Physicochemical and Spectral Comparisons
Table 3: Spectral and Physical Properties
Biological Activity
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antitumor, and other therapeutic potentials, supported by data tables and relevant research findings.
- Molecular Formula : C17H16N2OS
- Molecular Weight : 300.38 g/mol
- CAS Number : 387831-23-4
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its mechanism of action and therapeutic applications. The following sections summarize key findings.
Antitumor Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell growth in HeLa and A549 cell lines.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Activity | IC50 (μM) | Standard Drug | Standard IC50 (μM) |
|---|---|---|---|
| COX-1 Inhibition | 0.040 ± 0.01 | Celecoxib | 0.040 ± 0.01 |
| COX-2 Inhibition | 0.040 ± 0.02 | Indomethacin | 0.045 |
These results suggest that the compound may serve as a potential lead for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. Modifications in the thieno and pyridine moieties significantly affect its biological activity.
Key Structural Features Influencing Activity:
- Amino Group : Enhances interaction with biological targets.
- Dimethyl Substitution : Improves lipophilicity and cellular uptake.
- Phenyl Ring : Contributes to binding affinity with target proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study evaluated the antiproliferative effects of thieno[2,3-b]pyridine derivatives on various cancer cell lines, showing promising results in inhibiting tumor growth.
- Inflammation Model : In vivo models demonstrated that treatment with the compound reduced edema significantly compared to controls, indicating its potential for treating inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are often used to enhance reactivity .
- Temperature control : Reactions are conducted under reflux (e.g., 80–120°C) to promote cyclization of the thienopyridine core .
- Catalysts : Acidic or basic catalysts (e.g., H2SO4 or K2CO3) optimize intermediate formation .
Characterization via NMR spectroscopy (1H/13C) and mass spectrometry confirms structural integrity and purity (>95%) .
Q. How is the compound characterized to confirm its structural and electronic properties?
- X-ray crystallography resolves the 3D conformation, including bond angles and packing motifs (e.g., hydrogen-bonding networks in the thienopyridine core) .
- UV-Vis and IR spectroscopy identify electronic transitions (e.g., π→π* in the aromatic system) and functional groups (e.g., carboxamide C=O stretch at ~1650 cm<sup>−1</sup>) .
- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition typically >200°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC50 values .
- Structural analogs : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) modulate target affinity. Comparative studies using molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like topoisomerase II .
- Dose-response validation : Repetition under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) minimizes variability .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- QSAR models correlate substituent effects (e.g., methyl groups at positions 4/6) with logP and bioavailability .
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets (e.g., kinase active sites) .
- ADMET prediction (e.g., SwissADME) screens for toxicity risks, such as hepatotoxicity from metabolic byproducts .
Q. What experimental approaches validate the compound’s mechanism of action in disease models?
- In vitro assays :
- Apoptosis detection : Flow cytometry with Annexin V/PI staining confirms programmed cell death in cancer cells .
- Enzyme inhibition : Spectrophotometric assays measure inhibition of COX-2 or EGFR kinases .
- In vivo models : Murine xenograft studies evaluate tumor regression and pharmacokinetics (e.g., t1/2 via HPLC plasma analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
